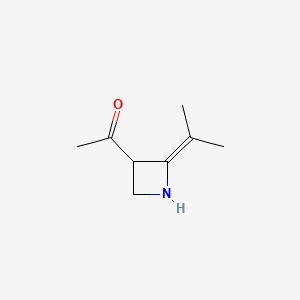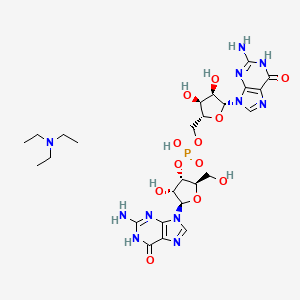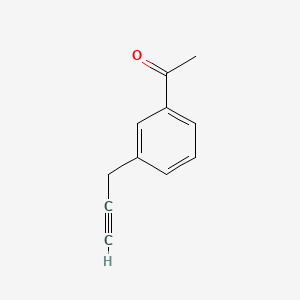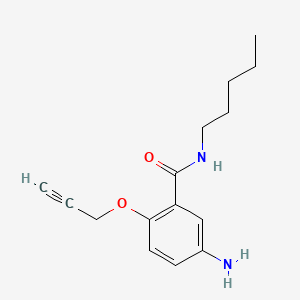
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a hydroxyl group on a tetrahydronaphthalene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol typically involves the hydrogenation of 4,5,7-trimethyl-1-naphthol. The reaction is carried out under high pressure of hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds in the naphthalene ring.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at 50°C.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.
Major Products Formed
Oxidation: Formation of 4,5,7-trimethyl-1-naphthaldehyde or 4,5,7-trimethyl-1-naphthone.
Reduction: Complete hydrogenation to form a fully saturated naphthalene derivative.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4,5,7-Trimethyl-1-naphthol: Similar structure but lacks the tetrahydro modification, affecting its chemical and physical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler analog without the methyl and hydroxyl groups, used as a solvent and in hydrogenation reactions.
Uniqueness
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is unique due to the presence of both methyl and hydroxyl groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
32281-79-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4,5,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-6-10(3)13-9(2)4-5-12(14)11(13)7-8/h6-7,9,12,14H,4-5H2,1-3H3 |
InChIキー |
QYUOLMFNLBRSKY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=CC(=CC(=C12)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
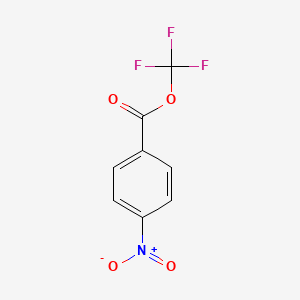
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
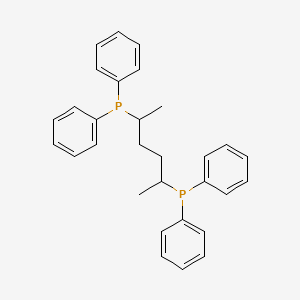
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

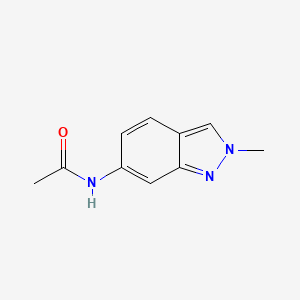
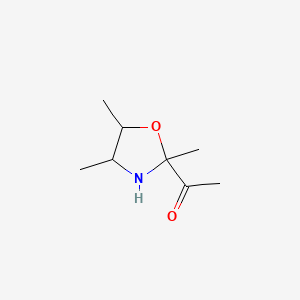
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
